molecular formula C21H22F3NO3 B2926086 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide CAS No. 2034454-69-6

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2926086
CAS No.: 2034454-69-6
M. Wt: 393.406
InChI Key: SASWVVJWRJGRFX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide (CAS 2034454-69-6) is a synthetic benzamide derivative with the molecular formula C21H22F3NO3 and a molecular weight of 393.40 g/mol . This compound is a subject of interest in neuroscience and psychiatric research, particularly in the study of schizophrenia. It functions as a trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G-protein-coupled receptor (GPCR) that modulates monoaminergic systems (dopamine, serotonin, and norepinephrine) and glutamatergic signaling in the brain . Agonists of TAAR1 represent a novel class of investigational antipsychotics with a mechanism of action distinct from typical D2 receptor blockers, as they can inhibit D2 receptor activity through potential heterodimer formation . This mechanism is being explored for its potential to address positive, negative, and cognitive symptoms of schizophrenia without the burden of adverse effects such as extrapyramidal symptoms or significant metabolic changes associated with some current therapies . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO3/c22-21(23,24)18-8-4-5-15(13-18)19(26)25-14-20(27,16-6-2-1-3-7-16)17-9-11-28-12-10-17/h1-8,13,17,27H,9-12,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWVVJWRJGRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable diol under acidic conditions.

    Introduction of the phenylethyl group: This step involves the alkylation of the oxan-4-yl intermediate with a phenylethyl halide in the presence of a base.

    Attachment of the trifluoromethylbenzamide moiety: This is typically done through an amide coupling reaction using a trifluoromethylbenzoic acid derivative and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

    Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents on Amide Nitrogen Key Functional Groups Application
Target Compound Benzamide 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl -CF₃, -OH, oxan-4-yl Pharmaceutical research
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl -CH₃, -OH Metal-catalyzed C–H activation
N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g) Benzamide 2-(tert-butyl)phenyl and pyridinyl-ethyl -CF₃, pyridinyl Undisclosed (likely medicinal)
Key Observations:
  • Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound and 6g enhances electron-withdrawing effects and metabolic stability compared to the -CH₃ group in the compound. This makes the target and 6g more suited for drug development .
  • Hydroxyl and Oxan-4-yl vs. Pyridinyl Groups : The hydroxyl and oxan-4-yl substituents in the target compound introduce hydrogen-bonding capability and improved solubility in polar solvents, whereas the pyridinyl group in 6g may enhance π-π stacking interactions with biological targets .
  • Stereochemical Complexity : The oxan-4-yl ring in the target compound introduces a chiral center, which could influence binding specificity in enantioselective biological interactions.

Research Findings and Implications

  • Solubility and Stability : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to the tert-butyl group in 6g, which is highly lipophilic.
  • Tautomerism and Reactivity : Unlike the triazole-thione tautomers in , the target compound’s stability is governed by hydrogen bonding between the hydroxyl group and amide carbonyl, reducing tautomeric shifts .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₅F₃N₂O₂
  • Molecular Weight : 322.29 g/mol
  • CAS Number : Not available in the provided sources.

The compound exhibits its biological activity primarily through its interaction with various biological targets. One notable target is the tyrosine-protein kinase Lck , which plays a crucial role in T-cell signaling and development. The binding affinity of the compound to Lck has been reported with an IC50 value of approximately 0.2 nM , indicating potent inhibitory activity .

Pharmacological Effects

Binding Properties

PropertyMeasurement
IC50 (Lck)0.2 nM
Blood-Brain Barrier PermeabilityHigh
CYP450 InhibitionLow

Toxicity Profile

Toxicity ParameterValue
Ames TestNon-toxic
CarcinogenicityNon-carcinogen
Rat Acute Toxicity (LD50)2.89 g/kg

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study investigated the effects of similar compounds on cytokine production in human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in pro-inflammatory cytokines when treated with compounds structurally related to this compound.
  • Neuroprotection Research :
    • In vitro studies demonstrated that the compound could protect against glutamate-induced toxicity in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce side effects. Modifications have included altering the trifluoromethyl group and exploring different oxane derivatives to improve pharmacokinetic properties.

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